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Introduction
Tasimelteon, marketed under the brand name Hetlioz®, is a novel therapeutic agent approved

for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder

predominantly affecting totally blind individuals.[1][2] This disorder is characterized by a

misalignment between the endogenous circadian rhythm and the 24-hour light-dark cycle,

leading to debilitating symptoms of sleep disturbance and impaired daytime functioning.[1]

Tasimelteon's unique mechanism of action as a circadian regulator offers a targeted approach

to resetting the master biological clock located in the suprachiasmatic nucleus (SCN) of the

hypothalamus.[3][4] This technical guide provides a comprehensive overview of the

pharmacological profile of tasimelteon, with a focus on its mechanism of action,

pharmacokinetics, pharmacodynamics, and clinical efficacy, to support its application in

circadian rhythm research and drug development.

Mechanism of Action
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are

integral to the regulation of circadian rhythms. These G protein-coupled receptors are

concentrated in the SCN, the body's master pacemaker. The precise mechanism by which

tasimelteon exerts its therapeutic effect is not fully elucidated but is understood to involve the

activation of these receptors, mimicking the endogenous effects of melatonin.
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Activation of the MT1 receptor is primarily associated with promoting sleep onset, while

stimulation of the MT2 receptor is believed to be crucial for phase-shifting the circadian clock,

thereby synchronizing it with the 24-hour day. Tasimelteon exhibits a higher binding affinity for

the MT2 receptor compared to the MT1 receptor, a characteristic that is thought to contribute to

its efficacy in resetting the circadian rhythm. Unlike sedative-hypnotics, tasimelteon's

therapeutic action is not based on central nervous system depression but on the specific

modulation of the circadian timing system.

Signaling Pathway
The binding of tasimelteon to MT1 and MT2 receptors initiates a cascade of intracellular

signaling events that ultimately lead to the phase-shifting of the circadian clock. This process

helps to align the sleep-wake cycle with the conventional 24-hour day.
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Tasimelteon's activation of MT1/MT2 receptors.

Pharmacological Data
Receptor Binding Affinity
Tasimelteon is a potent dual melatonin receptor agonist with a notable selectivity profile. It has

a significantly higher affinity for the MT2 receptor, which is believed to be key in mediating the

phase-shifting of circadian rhythms. Importantly, tasimelteon shows no significant affinity for

over 160 other pharmacologically relevant receptors, highlighting its specific mechanism of

action.
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Receptor Cell Line Ki (nM) Reference

MT1 NIH-3T3 0.304

CHO-K1 0.35

MT2 NIH-3T3 0.0692

CHO-K1 0.17

- 0.07

Pharmacokinetics
The pharmacokinetic profile of tasimelteon is characterized by rapid absorption and extensive

metabolism. Its pharmacokinetics are linear over a dose range of 3 to 300 mg.
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Parameter Value Unit Conditions Reference

Absolute

Bioavailability
~38.3 %

Single 20 mg

oral dose vs. 2

mg IV

Tmax (Time to

Peak

Concentration)

0.5 - 3 hours Fasted state

Effect of High-

Fat Meal on

Tmax

Delayed by

~1.75
hours -

Effect of High-

Fat Meal on

Cmax

Decreased by

~44
% -

Protein Binding ~90 % -

Elimination Half-

Life (t1/2)
1.3 ± 0.4 hours -

Metabolism

Extensively by

CYP1A2 and

CYP3A4

- -

Excretion
~80% in urine,

~4% in feces

% of total

radioactivity
-

Unchanged Drug

in Urine
< 1 % -

Key Experimental Protocols
The SET and RESET Trials (NCT01163032 and
NCT01430754)
The pivotal clinical trials that established the efficacy and safety of tasimelteon for the

treatment of Non-24 in totally blind individuals were the Safety and Efficacy of Tasimelteon
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(SET) trial and the Randomized-withdrawal study of the Efficacy and Safety of Tasimelteon
(RESET) trial.

Objective:

SET Trial: To evaluate the efficacy of tasimelteon in entraining the circadian rhythm of totally

blind individuals with Non-24.

RESET Trial: To assess the necessity of continued tasimelteon treatment to maintain

circadian entrainment.

Methodology:

Study Design: Both were multicenter, randomized, double-masked, placebo-controlled trials.

Participant Population: Totally blind adults (18-75 years) with a diagnosis of Non-24,

confirmed by a circadian period (τ) of 24.25 hours or longer, as determined by urinary 6-

sulphatoxymeltonin (aMT6s) rhythms.

Intervention (SET Trial): Participants were randomized (1:1) to receive either 20 mg of

tasimelteon or a placebo orally once daily, one hour before their target bedtime, for 26

weeks.

Intervention (RESET Trial): Participants who had demonstrated entrainment after a run-in

period with tasimelteon were randomized (1:1) to either continue receiving 20 mg of

tasimelteon or switch to a placebo for 8 weeks.

Primary Endpoint (SET Trial): The proportion of participants who achieved entrainment,

defined as a post-baseline τ of 24.1 hours or less with a 95% confidence interval that

included 24.0.

Primary Endpoint (RESET Trial): The proportion of participants who maintained entrainment.

Secondary Endpoints: Included clinical response (a combination of entrainment and clinical

improvement on the Non-24 Clinical Response Scale), changes in nighttime and daytime

sleep duration, and overall clinical global impression of change.
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Data Collection: Circadian period was assessed through the measurement of urinary aMT6s

and cortisol rhythms. Sleep-wake patterns were evaluated using patient-reported outcomes

via an interactive voice response system.
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Workflow of the pivotal SET clinical trial.

Clinical Efficacy and Safety
Efficacy in Non-24-Hour Sleep-Wake Disorder
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The SET and RESET trials demonstrated the statistically significant efficacy of tasimelteon in

treating Non-24 in totally blind individuals.

In the SET trial, a significantly higher proportion of participants receiving tasimelteon
achieved circadian entrainment compared to those on placebo.

Specifically, 20% of participants on tasimelteon were entrained at one month, compared to

only 3% on placebo.

Tasimelteon also led to clinically meaningful improvements in sleep-wake parameters,

including an increase in nighttime sleep duration and a decrease in daytime sleep duration,

particularly during the most symptomatic periods of the circadian cycle. In treated patients,

daytime sleep decreased by 46 minutes per day in the worst 25% of days, and nighttime

sleep increased by 57 minutes per day during the worst 25% of nights.

The RESET trial confirmed that continued treatment with tasimelteon is necessary to

maintain these benefits, as participants who were switched to placebo rapidly lost

entrainment. After 4 weeks, 90% of participants who remained on tasimelteon were

entrained, while only 20% of participants withdrawn to placebo were entrained.
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Clinical
Trial

Outcome
Tasimelteon
Group

Placebo
Group

p-value Reference

SET Trial

Entrainment

Rate (Month

1)

20% 3% <0.05

Increase in

Nighttime

Sleep (worst

25% of

nights)

57 minutes - -

Decrease in

Daytime

Sleep (worst

25% of days)

46 minutes - -

RESET Trial

Maintained

Entrainment

(Week 4)

90% 20% <0.05

Safety and Tolerability
Tasimelteon is generally well-tolerated. The most common adverse events reported in clinical

trials were headache, elevated alanine aminotransferase (ALT), nightmares or abnormal

dreams, and upper respiratory or urinary tract infections. Most adverse events were mild to

moderate in severity. While elevations in liver enzymes have been observed, instances of

clinically apparent liver injury have not been reported.
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Logical flow of tasimelteon's therapeutic effect.

Conclusion
Tasimelteon represents a significant advancement in the management of circadian rhythm

disorders, particularly Non-24-Hour Sleep-Wake Disorder. Its targeted mechanism as a dual

melatonin receptor agonist allows for the specific resetting of the master circadian clock,

offering a physiological approach to treatment. The robust clinical trial data supporting its
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efficacy and a favorable safety profile make it a valuable tool for both clinical practice and

further circadian rhythm research. This guide provides a foundational understanding of

tasimelteon's pharmacological properties, which is essential for researchers and clinicians

working to unravel the complexities of the human circadian system and develop novel

chronotherapeutic interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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